molecular formula C11H16N2O2 B1380314 [4-(3-Aminophenyl)morpholin-2-yl]methanol CAS No. 1501625-66-6

[4-(3-Aminophenyl)morpholin-2-yl]methanol

カタログ番号: B1380314
CAS番号: 1501625-66-6
分子量: 208.26 g/mol
InChIキー: WNWXHXSBHNYJCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[4-(3-Aminophenyl)morpholin-2-yl]methanol is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This morpholine derivative features both a primary aromatic amine and a primary alcohol functional group, making it a valuable multifunctional building block in organic synthesis and pharmaceutical research . The compound is characterized by its specific structural identifiers, including the SMILES string C1COC(CN1C2=CC=CC(=C2)N)CO, the InChIKey WNWXHXSBHNYJCG-UHFFFAOYSA-N, and the PubChem CID 81206361 . As a versatile synthetic intermediate, it is particularly useful for constructing more complex molecules containing the morpholine pharmacophore, which is a common structural motif in medicinal chemistry . While direct literature on its specific applications is limited, its structural similarity to other documented aminophenyl morpholine derivatives suggests its primary research value lies in the development of potential active pharmaceutical ingredients (APIs) and other biologically active compounds . The compound requires careful handling and has associated hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . This product is intended for use by qualified research professionals in a controlled laboratory setting and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

[4-(3-aminophenyl)morpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-9-2-1-3-10(6-9)13-4-5-15-11(7-13)8-14/h1-3,6,11,14H,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWXHXSBHNYJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC(=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501625-66-6
Record name [4-(3-aminophenyl)morpholin-2-yl]methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Molecular structure and properties of [4-(3-Aminophenyl)morpholin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Properties of [4-(3-Aminophenyl)morpholin-2-yl]methanol Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

[4-(3-Aminophenyl)morpholin-2-yl]methanol (CAS: 1501625-66-6) is a bifunctional heterocyclic scaffold increasingly utilized in modern medicinal chemistry. Characterized by a morpholine core substituted with a hydroxymethyl group at the C2 position and a 3-aminophenyl moiety at the N4 position, this molecule serves as a critical "linker-scaffold" hybrid.

Its structural uniqueness lies in the orthogonality of its reactive centers: a primary aniline amine, a primary aliphatic alcohol, and a semi-rigid morpholine spacer. This architecture allows for precise vectorization in fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors, PROTAC linkers, and GPCR ligands where solubility and metabolic stability are paramount.

Molecular Architecture & Physicochemical Properties

Structural Composition

The molecule (C₁₁H₁₆N₂O₂) integrates three distinct pharmacophoric elements:

  • Morpholine Core: Provides a solubility-enhancing, non-aromatic spacer that disrupts planarity, often improving the physicochemical profile (LogD, solubility) compared to piperazine or piperidine analogs.

  • 3-Aminophenyl Group: Acts as the primary "warhead" anchor or hinge-binding motif. The meta-positioning of the amine preserves a specific vector often required to access hydrophobic pockets in enzyme active sites.

  • C2-Hydroxymethyl: A solubilizing group that can function as a hydrogen bond donor/acceptor or a handle for further derivatization (e.g., into ethers or esters for prodrug strategies).

Key Physicochemical Data[1]
  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molecular Weight: 208.26 g/mol

  • CAS Number: 1501625-66-6

  • Chirality: The C2 position of the morpholine ring is a stereocenter. While often supplied as a racemate, the (S)- and (R)-enantiomers (derived from chiral epichlorohydrin or amino acid precursors) exhibit distinct biological binding profiles.

PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) ~0.5 – 0.9Indicates moderate hydrophilicity; good oral bioavailability potential.
Topological Polar Surface Area (TPSA) ~68 ŲWell within the "Rule of 5" limit (<140 Ų), suggesting good membrane permeability.
pKa (Aniline) ~3.5 – 4.2Low basicity due to phenyl ring conjugation; remains neutral at physiological pH.
pKa (Morpholine N) N/A (Amide-like)The N4 nitrogen is conjugated to the phenyl ring, significantly reducing its basicity compared to free morpholine (pKa ~8.3).
H-Bond Donors 3 (NH₂, OH)Critical for active site interactions.
H-Bond Acceptors 4 (N, O)Facilitates water solubility.

Synthetic Methodologies

The synthesis of [4-(3-Aminophenyl)morpholin-2-yl]methanol typically follows a convergent route. The most robust industrial approach involves Nucleophilic Aromatic Substitution (SₙAr) followed by nitro reduction.

Primary Route: SₙAr + Reduction

This pathway is preferred for scale-up due to the availability of reagents and avoidance of heavy metal catalysts (unlike Buchwald-Hartwig couplings).

  • Step 1: SₙAr Coupling: Reaction of morpholin-2-ylmethanol with 1-fluoro-3-nitrobenzene. The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack by the morpholine nitrogen.

  • Step 2: Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) of the nitro group to the primary amine.

Visualization of Synthetic Workflow

SynthesisPath SM1 Morpholin-2-ylmethanol (Nucleophile) Intermediate [4-(3-Nitrophenyl)morpholin-2-yl]methanol (Nitro Intermediate) SM1->Intermediate S_NAr, K2CO3, DMSO, 90°C SM2 1-Fluoro-3-nitrobenzene (Electrophile) SM2->Intermediate Product [4-(3-Aminophenyl)morpholin-2-yl]methanol (Target) Intermediate->Product H2, Pd/C (Reduction)

Figure 1: Standard two-step industrial synthesis route via Nucleophilic Aromatic Substitution.

Reactivity Profile & Derivatization

The molecule presents three chemically distinct sites, allowing for orthogonal functionalization. Understanding the reactivity order is crucial for designing synthetic sequences without protecting groups.

Reactivity Hierarchy
  • Primary Aniline (-NH₂): The most nucleophilic site under neutral/acidic conditions. Readily undergoes acylation, sulfonylation, or reductive amination.

  • Primary Alcohol (-CH₂OH): Less nucleophilic than the amine. Requires base catalysis (alkoxide formation) for alkylation or activation (e.g., mesylation) for substitution.

  • Morpholine Nitrogen (N4): Chemically inert to alkylation due to resonance with the phenyl ring.

Strategic Functionalization Map

ReactivityMap Core [4-(3-Aminophenyl)morpholin-2-yl]methanol Aniline 3-Amino Group (Primary Nucleophile) Core->Aniline Alcohol C2-Hydroxymethyl (Secondary Nucleophile) Core->Alcohol Amide Amide/Urea Formation (Kinase Hinge Binders) Aniline->Amide R-COCl / R-NCO RedAm Reductive Amination (Secondary Amines) Aniline->RedAm R-CHO, NaBH(OAc)3 Ether Etherification (Solubility Tuning) Alcohol->Ether NaH, R-X Oxidation Oxidation to Acid (Linker Extension) Alcohol->Oxidation Jones / TEMPO

Figure 2: Chemo-selective derivatization strategies for library generation.

Applications in Drug Discovery[1][2]

Kinase Inhibitor Scaffolds

The 3-aminophenyl-morpholine motif mimics the geometry of several FDA-approved kinase inhibitors (e.g., Gefitinib analogs). The morpholine oxygen can engage in water-mediated H-bonds within the solvent-exposed regions of the ATP-binding pocket, while the aniline nitrogen serves as the attachment point for the "hinge-binding" heterocycle (e.g., pyrimidine or quinazoline).

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the hydroxymethyl group provides an ideal attachment point for E3 ligase ligands (like VHL or Cereblon binders). The morpholine ring acts as a rigidifying element in the linker, reducing the entropic penalty upon ternary complex formation compared to flexible PEG chains.

Solubility Enhancement

Replacing a standard phenyl ring with the [4-(3-aminophenyl)morpholin-2-yl]methanol core often resolves "brick dust" insolubility issues. The sp³ character of the morpholine ring disrupts crystal packing, while the hydroxyl group lowers LogP.

Analytical Characterization Standards

To ensure scientific integrity in experimental usage, the following characterization data is standard for this compound.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 6.8–7.1 (m, 4H, Ar-H) – Characteristic 1,3-disubstituted benzene pattern.

    • δ 4.9 (br s, 2H, NH₂) – Exchangeable signal.

    • δ 4.7 (t, 1H, OH) – Hydroxyl proton coupled to methylene.

    • δ 3.8–3.9 (m, 1H, O-CH-Morpholine).

    • δ 2.5–3.6 (m, Morpholine ring protons + CH₂OH).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 209.13.

  • Purity Requirement: >98% by HPLC for biological assays to avoid false positives from highly active nitro-precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81206361, [4-(3-aminophenyl)morpholin-2-yl]methanol. Retrieved from [Link]

  • Pfizer Inc. (2018). Discovery of PF-06869206, a Selective Inhibitor of the Sodium-Phosphate Cotransporter NaPi2a. Journal of Medicinal Chemistry. (Contextual reference for morpholine-methanol scaffolds in drug design). Retrieved from [Link]

  • American Elements. [4-(3-aminophenyl)morpholin-2-yl]methanol Product Specifications. Retrieved from [Link]

Therapeutic Applications of 3-Aminophenyl Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminophenyl morpholine scaffold has emerged as a cornerstone in modern medicinal chemistry, recognized for its privileged structural attributes that confer favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive exploration of the therapeutic applications of 3-aminophenyl morpholine derivatives, delving into their mechanisms of action, structure-activity relationships, and synthetic strategies. We will examine their pivotal role in the development of novel therapeutics for a spectrum of diseases, including thromboembolic disorders, cancer, and central nervous system ailments. This document is intended to serve as a vital resource for researchers and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide future discovery efforts.

The 3-Aminophenyl Morpholine Core: A Privileged Scaffold

The morpholine ring is a versatile heterocyclic motif that has become a mainstay in drug design.[1][2] Its six-membered ring, containing both nitrogen and oxygen heteroatoms, can participate in hydrogen bonding and enhance molecular interactions with biological targets like kinases.[1][3] When coupled with a 3-aminophenyl substituent, the resulting scaffold offers a unique combination of structural rigidity and synthetic flexibility.

The morpholinone core is known to improve critical drug-like properties such as aqueous solubility and metabolic stability.[3] The aromatic amine at the meta-position serves as a versatile synthetic handle, allowing for extensive chemical elaboration to generate diverse libraries of compounds tailored for specific biological targets.[3][4] This inherent adaptability is why the 3-aminophenyl morpholine structure is considered a "privileged scaffold," consistently appearing in compounds with a wide range of pharmacological activities.[3]

cluster_0 3-Aminophenyl Morpholine Core cluster_1 Key Features Core Morpholine Morpholine Ring (Solubility, Stability, H-bonding) Amine 3-Amino Group (Versatile Synthetic Handle)

Caption: Core structure highlighting key functional components.

Major Therapeutic Arenas and Mechanisms of Action

The unique physicochemical properties of this scaffold have enabled its application across multiple therapeutic areas.

Anticoagulation: Factor Xa Inhibition

A primary and highly successful application of the aminophenyl morpholinone scaffold is in anticoagulation therapy. The structural isomer, 4-(4-aminophenyl)morpholin-3-one, is a crucial building block in the industrial synthesis of Rivaroxaban, a potent and selective direct inhibitor of Factor Xa (FXa).[3] While the topic focuses on the 3-amino derivative, the success of Rivaroxaban underscores the therapeutic relevance of this entire chemical class in targeting serine proteases in the coagulation cascade.

Mechanism of Action: Factor Xa is a critical enzyme that catalyzes the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin clot formation.[3] By directly binding to the active site of FXa, these derivatives effectively halt the amplification of the coagulation cascade, preventing thrombosis. This mechanism is distinct from traditional anticoagulants and offers a more predictable therapeutic response.

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Catalyzed by Fibrinogen Fibrinogen Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen->Fibrin Cleavage FXa Factor Xa FXa->Prothrombin Activates Inhibitor Aminophenyl Morpholine Derivative (e.g., Rivaroxaban) Inhibitor->FXa Inhibits

Caption: Inhibition of the Coagulation Cascade by FXa Inhibitors.

Oncology: Protein Kinase Inhibition

The 3-aminophenyl morpholine core is a key precursor in the synthesis of potent protein kinase inhibitors.[3] Specifically, it serves as an intermediate for imidazothiazole derivatives designed for cancer research.[3] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Many morpholine derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of key kinases, such as Phosphatidylinositol 3-kinase (PI3K) or mTOR, preventing the phosphorylation of downstream substrates.[2][3][5] This action blocks aberrant signaling pathways that drive tumor cell proliferation, survival, and metastasis. The morpholine moiety often enhances binding affinity within the kinase domain.[1]

cluster_0 Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream

Caption: General PI3K Signaling Pathway and Point of Inhibition.

Central Nervous System (CNS) Disorders

Developing drugs for the CNS is challenging due to the blood-brain barrier (BBB), which restricts the entry of many molecules.[5] The morpholine ring's physicochemical properties, including its pKa and flexible conformation, can improve a molecule's ability to cross the BBB.[5] Consequently, morpholine derivatives are widely investigated for CNS applications.

Therapeutic Roles:

  • Antidepressants: Certain derivatives act as monoamine oxidase (MAO) inhibitors, like Moclobemide, which increases the levels of neurotransmitters such as serotonin and norepinephrine.[6]

  • Anxiolytics: The anxiolytic agent Afobazole contains a morpholinoethylthio group, demonstrating the utility of the core in modulating anxiety pathways.

  • Neurodegenerative Diseases: The morpholine ring is a common feature in inhibitors of acetylcholinesterase (AChE) and MAO-B, targets relevant to Alzheimer's and Parkinson's disease, respectively.[5]

In these applications, the morpholine moiety can enhance potency, act as a scaffold to correctly orient other pharmacophoric elements, or modulate pharmacokinetic properties for optimal brain exposure.[5]

Synthesis and Experimental Protocols

The synthesis of 3-aminophenyl morpholine derivatives is typically a multi-step process that offers high flexibility for creating analogues.

Representative Synthetic Workflow

A common strategy involves the initial synthesis of a nitro-substituted precursor, which is then reduced in the final step to yield the desired 3-amino group.[4][7] This approach prevents unwanted side reactions with the reactive amine.

Start Benzoyl Chloride Precursor Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Nitro 3-Nitrobenzoyl Chloride Step1->Nitro Step2 Condensation (Morpholine, Base) Nitro->Step2 NitroMorpholine 4-(3-Nitrobenzoyl) morpholine Step2->NitroMorpholine Step3 Reduction (e.g., Fe/HCl or H2/Pd-C) NitroMorpholine->Step3 Final 3-Aminophenyl Morpholine Derivative Step3->Final

Caption: A generalized workflow for synthesizing 3-aminophenyl morpholine derivatives.

Experimental Protocol: General Synthesis of (3-Aminophenyl)(morpholino)methanone

This protocol is a conceptual representation based on established chemical transformations and should be adapted and optimized for specific substrates and laboratory conditions.[4]

  • Nitration: To a cooled solution of benzotrichloride, add nitric acid dropwise while maintaining a low temperature. The reaction is stirred until completion to yield meta-nitrobenzoic acid.

  • Acyl Chloride Formation: Treat the meta-nitrobenzoic acid with thionyl chloride under reflux to convert the carboxylic acid to the more reactive 3-nitrobenzoyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Condensation with Morpholine: Dissolve the 3-nitrobenzoyl chloride in a suitable aprotic solvent. Add morpholine and an appropriate base (e.g., triethylamine) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and brine, then purify the resulting (morpholino)(3-nitrophenyl)methanone product, typically by crystallization or column chromatography.

  • Reduction of Nitro Group: Dissolve the purified nitro-intermediate in a solvent like ethanol. Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux. The progress of the reduction is monitored by TLC. Upon completion, the mixture is filtered hot to remove iron salts, and the solvent is evaporated. The crude product is then purified to yield the final (3-aminophenyl)(morpholino)methanone.[4]

Experimental Protocol: In Vitro Factor Xa Inhibition Assay
  • Principle: This is a chromogenic assay to measure the inhibition of FXa enzymatic activity. The enzyme cleaves a synthetic substrate, releasing a chromophore (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm.

  • Materials: Human Factor Xa, chromogenic FXa substrate (e.g., S-2222), Tris-HCl buffer, test compounds (3-aminophenyl morpholine derivatives), 96-well microplate, microplate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO and then dilute further in Tris-HCl buffer. b. In a 96-well plate, add buffer, the test compound solution, and the FXa enzyme solution. Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the pre-warmed chromogenic substrate to all wells. d. Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes using a microplate reader. e. Calculate the rate of reaction for each concentration of the inhibitor. f. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Summary and Structure-Activity Relationships (SAR)

The therapeutic potential of these derivatives is intrinsically linked to their structural components. SAR studies reveal that both the morpholine ring and the substitution pattern on the phenyl ring are critical for activity.[1][3]

Derivative ClassBiological TargetTherapeutic ApplicationKey SAR Insights
Morpholin-3-ones Factor Xa, Protein KinasesAnticoagulation, OncologyThe morpholinone core provides a rigid scaffold essential for high-affinity binding to enzyme active sites.[3]
N-Aryl Morpholines CNS Receptors (e.g., MAO)Depression, AnxietyThe nature and position of substituents on the phenyl ring dictate receptor selectivity and potency.[5][6]
Morpholine-linked Quinoline Cholinesterases (AChE, BChE)Alzheimer's DiseaseThe length of the linker between the quinoline and morpholine moieties significantly impacts inhibitory potency.[8]
Morpholine-linked Indoles Ion Channels (e.g., Kv1.5)Atrial FibrillationThe distance between the morpholine and indole groups is a critical parameter for channel inhibitory activity.[9]

Conclusion and Future Outlook

3-Aminophenyl morpholine derivatives represent a highly fruitful scaffold for drug discovery. Their proven success in producing marketed drugs like Rivaroxaban (via its isomer) validates the utility of the core structure. The synthetic tractability of the 3-aminophenyl group allows for fine-tuning of pharmacological properties, enabling the development of targeted therapies against kinases, CNS receptors, and enzymes involved in coagulation. Future research will likely focus on exploring novel substitutions on both the morpholine and phenyl rings to discover next-generation therapeutics with enhanced selectivity, improved safety profiles, and novel mechanisms of action for challenging diseases.

References

  • 4-(3-Aminophenyl)morpholin-3-one|CAS 1082495-22-4 - Benchchem.
  • Synthesis of (3-Aminophenyl)(morpholino)
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC.
  • Synthesis method of 4- (4-aminophenyl)
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Process for preparing 4-(4-aminophenyl)
  • Morpholine derivatives and their use as therapeutic agents - Google P
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • A review on pharmacological profile of Morpholine derivatives - ResearchG
  • synthesis and characterization of novel schiff base of quinolin aldehyde with 4- (4-aminophenyl)

Sources

A Strategic Guide to Unveiling the Kinase Inhibitor Potential of [4-(3-Aminophenyl)morpholin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Investigation

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2][3] The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical and metabolic properties.[4] The novel compound, [4-(3-Aminophenyl)morpholin-2-yl]methanol, presents a unique chemical architecture that warrants a systematic investigation into its potential as a modulator of kinase signaling pathways. While no published literature currently exists detailing the biological activity of this specific molecule[5], its structural motifs suggest a plausible interaction with the ATP-binding pocket of various kinases.[6][7][8]

This technical guide provides a comprehensive, multi-phased research framework for elucidating the potential kinase inhibitor pathways associated with [4-(3-Aminophenyl)morpholin-2-yl]methanol. The methodologies outlined herein are designed to be rigorous and self-validating, progressing from broad-based screening to in-depth mechanistic studies.

Phase 1: Broad-Spectrum Kinase Profiling and Initial Hit Identification

The initial step is to ascertain whether [4-(3-Aminophenyl)morpholin-2-yl]methanol possesses any kinase inhibitory activity. A broad-spectrum screening approach against a diverse panel of kinases is the most efficient method to identify potential targets and avoid premature focus on a single, hypothesized kinase.[9][10]

Experimental Workflow: In Vitro Kinase Activity Assays

A variety of in vitro kinase assay formats are available, each with its own advantages.[9][11][12] For an initial broad screen, a non-radioactive, high-throughput method such as a fluorescence-based or luminescence-based assay is recommended.[9][12]

Protocol 1: In Vitro Kinase Panel Screening (Luminescence-Based ATP Consumption Assay)

  • Assay Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP consumption in the presence of the test compound indicates kinase inhibition.[12]

  • Materials:

    • Purified recombinant kinases (a broad panel, e.g., the DiscoverX KINOMEscan™ or a similar service).

    • Specific peptide substrates for each kinase.

    • [4-(3-Aminophenyl)morpholin-2-yl]methanol (dissolved in DMSO).

    • Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like Tris-HCl).

    • ATP.

    • A commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[12]

    • White, opaque 384-well assay plates.

    • A plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare a stock solution of [4-(3-Aminophenyl)morpholin-2-yl]methanol in 100% DMSO.

    • In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.

    • Add [4-(3-Aminophenyl)morpholin-2-yl]methanol at a fixed concentration (e.g., 10 µM) to the appropriate wells. Include positive control wells (a known inhibitor for each kinase) and negative control wells (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each kinase in the presence of the compound relative to the DMSO control.

Visualization of the Screening Workflow

G cluster_0 Phase 1: Initial Screening Compound Synthesis\nand Solubilization Compound Synthesis and Solubilization High-Throughput Screening\n(Kinase Panel) High-Throughput Screening (Kinase Panel) Compound Synthesis\nand Solubilization->High-Throughput Screening\n(Kinase Panel) Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) High-Throughput Screening\n(Kinase Panel)->Data Analysis\n(% Inhibition) Hit Identification\n(Kinases with >50% Inhibition) Hit Identification (Kinases with >50% Inhibition) Data Analysis\n(% Inhibition)->Hit Identification\n(Kinases with >50% Inhibition)

Caption: Workflow for initial kinase inhibitor screening.

Phase 2: Hit Confirmation and Selectivity Profiling

Kinases identified as "hits" in the primary screen require further validation to confirm the inhibitory activity and to determine the potency and selectivity of [4-(3-Aminophenyl)morpholin-2-yl]methanol.

Experimental Workflow: IC50 Determination and Selectivity Assessment

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.[9] Selectivity is crucial for minimizing off-target effects.[1][2][10]

Protocol 2: Dose-Response and IC50 Determination

  • Assay Principle: This experiment is a refinement of Protocol 1, using a range of compound concentrations to determine the IC50 value.

  • Materials: Same as Protocol 1, focusing on the "hit" kinases.

  • Procedure:

    • Perform a serial dilution of [4-(3-Aminophenyl)morpholin-2-yl]methanol to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Follow the procedure outlined in Protocol 1, but for each "hit" kinase, test each concentration of the compound in triplicate.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Data Presentation: Hypothetical IC50 Data
Kinase TargetIC50 (nM) of [4-(3-Aminophenyl)morpholin-2-yl]methanolKnown Inhibitor (Control) IC50 (nM)
Kinase A5010
Kinase B75025
Kinase C>10,00050
Kinase D8515
Visualization of Selectivity Logic

G cluster_1 Phase 2: Selectivity Profiling Primary Hits Primary Hits Dose-Response (IC50) Assays\nfor Primary Hits Dose-Response (IC50) Assays for Primary Hits Primary Hits->Dose-Response (IC50) Assays\nfor Primary Hits Counter-Screening against\nClosely Related Kinases Counter-Screening against Closely Related Kinases Dose-Response (IC50) Assays\nfor Primary Hits->Counter-Screening against\nClosely Related Kinases Selectivity Profile\n(Comparison of IC50 values) Selectivity Profile (Comparison of IC50 values) Counter-Screening against\nClosely Related Kinases->Selectivity Profile\n(Comparison of IC50 values)

Caption: Logic for determining kinase inhibitor selectivity.

Phase 3: Cellular Activity and Pathway Modulation

Demonstrating that [4-(3-Aminophenyl)morpholin-2-yl]methanol can inhibit its target kinase within a cellular environment is a critical step.[13][14] This phase aims to confirm target engagement in cells and to investigate the impact on downstream signaling pathways.[15][16][17]

Experimental Workflow: Assessing Cellular Kinase Inhibition

Cell-based assays provide more biologically relevant data than in vitro assays by accounting for factors like cell permeability and metabolism.[14]

Protocol 3: Cellular Phosphorylation Assay (Western Blotting)

  • Assay Principle: This protocol measures the phosphorylation state of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate upon treatment with the compound indicates cellular kinase inhibition.[18][19]

  • Materials:

    • A cell line that expresses the target kinase and its downstream substrate.

    • Cell culture medium and supplements.

    • [4-(3-Aminophenyl)morpholin-2-yl]methanol.

    • Lysis buffer containing protease and phosphatase inhibitors.[19]

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.[20]

    • Transfer buffer and apparatus.

    • Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody detection).[18][19][21]

    • Primary antibodies: one specific for the phosphorylated form of the substrate and another for the total amount of the substrate.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Culture the selected cell line to approximately 80% confluency.

    • Treat the cells with various concentrations of [4-(3-Aminophenyl)morpholin-2-yl]methanol for a specific duration (a time-course experiment may be necessary to determine the optimal time point).[18] Include a DMSO vehicle control.

    • If the pathway is stimulated by a growth factor, starve the cells and then stimulate them in the presence or absence of the compound.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.[19]

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[19]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A decrease in the ratio of phosphorylated to total protein in the compound-treated samples compared to the control indicates inhibition of the kinase in the cells.

Visualization of a Hypothetical Signaling Pathway

Assuming [4-(3-Aminophenyl)morpholin-2-yl]methanol inhibits "Kinase A," which is part of the well-known MAPK/ERK pathway.[15][22]

G cluster_2 Inhibition Point Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Compound Compound Kinase A (e.g., MEK) Kinase A (e.g., MEK) Compound->Kinase A (e.g., MEK)

Caption: Potential inhibition of the MAPK/ERK pathway.

Phase 4: Elucidating the Mechanism of Action

Understanding how the compound inhibits the kinase is essential for further development. This involves determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Experimental Workflow: Kinase Kinetic Analysis

Protocol 4: Mechanism of Action Studies

  • Assay Principle: By measuring the kinase activity at various concentrations of both ATP and the inhibitor, the mechanism of inhibition can be determined.

  • Materials: Same as Protocol 1 for the confirmed "hit" kinase.

  • Procedure:

    • Set up the in vitro kinase assay as described in Protocol 1.

    • Perform the assay with a matrix of varying concentrations of ATP (e.g., from 0.1x to 10x the Km for ATP) and several fixed concentrations of [4-(3-Aminophenyl)morpholin-2-yl]methanol (e.g., 0.5x, 1x, and 2x the IC50).

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive inhibitors increase the apparent Km but do not change Vmax).

Conclusion and Future Directions

This guide outlines a systematic and robust strategy to investigate the potential of [4-(3-Aminophenyl)morpholin-2-yl]methanol as a kinase inhibitor. The proposed workflow, progressing from broad screening to detailed mechanistic studies, provides a clear path to identify and validate potential kinase targets and their associated signaling pathways. Positive results from these studies would provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in relevant disease models.

References

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]

  • Luceome Biotechnologies (2022). Cell Based Kinase Assays. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Semantic Scholar. Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • Castillo, J. A., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]

  • NIH. In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • ACS Publications (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Omics Online. Oncogenic Molecular Pathways: Mechanisms, Mutations and Inhibitors. Available at: [Link]

  • Denic, V & Yu, H (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • MDPI (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

  • Cordover, D., et al. (2015). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Available at: [Link]

  • Ferguson, F. M., et al. (2020). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][13]diazepin-6-one scaffold. PMC. Available at: [Link]

  • MDPI. Targeting RTK Signaling Pathways in Cancer. Available at: [Link]

  • ResearchGate. Oncogenic kinase signaling. Available at: [Link]

  • ResearchGate. Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Available at: [Link]

  • ResearchGate (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

  • Trovato, A., et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]

  • PubChemLite. [4-(3-aminophenyl)morpholin-2-yl]methanol. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Utilizing [4-(3-Aminophenyl)morpholin-2-yl]methanol as a Novel Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a transformative strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the utilization of [4-(3-Aminophenyl)morpholin-2-yl]methanol, a unique ncAA building block. The presence of the morpholine scaffold is frequently associated with improved pharmacokinetic profiles in bioactive molecules.[4] We present a strategic approach for the orthogonal protection of its functional groups, its activation, and its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to expand their peptide modification toolbox.

Introduction: The Rationale for Morpholine-Containing Peptides

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility can be hampered by poor metabolic stability and low cell permeability. The introduction of ncAAs is a powerful method to overcome these limitations. The morpholine heterocycle, in particular, is a privileged structure in medicinal chemistry, known to impart favorable physicochemical and metabolic properties to bioactive compounds.[4]

The building block, [4-(3-Aminophenyl)morpholin-2-yl]methanol, offers a trifunctional scaffold:

  • An aromatic primary amine for peptide bond formation.

  • A secondary amine within the morpholine ring, which can influence conformation and solubility.

  • A primary alcohol , providing a potential site for further modification or conjugation.

By incorporating this building block, researchers can design peptides with novel architectures, potentially leading to enhanced proteolytic resistance, improved bioavailability, and unique target interactions.

Orthogonal Protection Strategy for [4-(3-Aminophenyl)morpholin-2-yl]methanol

To successfully employ this building block in Fmoc-based SPPS, a robust and orthogonal protection strategy is paramount. The goal is to selectively protect the secondary morpholine amine and the primary alcohol, while leaving the primary aromatic amine available for Fmoc protection and subsequent peptide coupling.

An ideal protection scheme for Fmoc/tBu SPPS involves protecting groups that are stable to the basic conditions of Fmoc removal (typically 20% piperidine in DMF) but are readily cleaved during the final acid-mediated cleavage from the resin (e.g., with trifluoroacetic acid).[5]

Table 1: Proposed Orthogonal Protection Scheme

Functional GroupProtecting GroupDeprotection ConditionRationale
Primary Aromatic Amine Fmoc (9-fluorenylmethoxycarbonyl)20% Piperidine in DMFStandard α-amino protection for Fmoc SPPS.[6][7]
Secondary Morpholine Amine Boc (tert-butyloxycarbonyl)Trifluoroacetic Acid (TFA)Stable to piperidine, cleaved by TFA. Orthogonal to Fmoc.[8]
Primary Alcohol tBu (tert-butyl)Trifluoroacetic Acid (TFA)Stable to piperidine, cleaved by TFA. Orthogonal to Fmoc.[9]

This strategy ensures that only the Fmoc group is removed during each cycle of the SPPS, exposing the primary amine for coupling with the next amino acid in the sequence. The Boc and tBu groups remain intact until the final cleavage step.

G cluster_0 Building Block Preparation A [4-(3-Aminophenyl) morpholin-2-yl]methanol B Protection of Secondary Amine and Alcohol A->B Boc₂O, tBuOH, cat. DMAP C Fmoc Protection of Primary Aromatic Amine B->C Fmoc-OSu, Base D Fmoc-N-(3-(2-((tert-butoxy)methyl) -4-(tert-butoxycarbonyl)morpholino) phenyl)-9H-fluoren-9-yl)methanamine C->D

Caption: Proposed workflow for the synthesis of the fully protected building block.

Experimental Protocols

Synthesis of the Protected Building Block

This protocol outlines the conceptual steps for the synthesis of the fully protected building block, ready for use in SPPS.

Step 1: Protection of the Secondary Amine and Primary Alcohol

  • Dissolve [4-(3-Aminophenyl)morpholin-2-yl]methanol in a suitable aprotic solvent (e.g., Dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). For the protection of the primary alcohol, tert-butanol can be used as the tert-butyl source in the presence of an acid catalyst.

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Work up the reaction mixture to isolate the intermediate where both the secondary amine and primary alcohol are protected with Boc and tBu groups, respectively.

Step 2: Fmoc Protection of the Primary Aromatic Amine

  • Dissolve the product from Step 1 in a suitable solvent mixture (e.g., dioxane/water).

  • Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and a mild base such as sodium bicarbonate.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Purify the final product, Fmoc-N-(3-(2-((tert-butoxy)methyl)-4-(tert-butoxycarbonyl)morpholino)phenyl)-9H-fluoren-9-yl)methanamine, by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the incorporation of the protected building block into a peptide sequence using a manual or automated peptide synthesizer. A Rink Amide resin is used as an example for synthesizing a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Protected [4-(3-Aminophenyl)morpholin-2-yl]methanol building block

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

G Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Wash2->Cleavage Final Cycle Repeat->Deprotection1 n cycles Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine.

  • Coupling of the Building Block:

    • Pre-activate a solution of the protected [4-(3-Aminophenyl)morpholin-2-yl]methanol building block (1.5-2 equivalents) with HBTU/HOBt (1.5-2 equivalents) and DIEA (3-4 equivalents) in DMF for 5-10 minutes.

    • Add the activated mixture to the resin and allow it to react for 1-2 hours. Due to the potential for steric hindrance from the bulky morpholine moiety, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.[10][11][12]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc and tBu protecting groups from the morpholine scaffold.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Purification and Analysis
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC.

Key Considerations and Troubleshooting

  • Steric Hindrance: The bulky nature of the protected morpholine building block may lead to incomplete coupling reactions.[10] To mitigate this, consider using a higher excess of the building block and coupling reagents, extending the reaction time, or employing microwave-assisted peptide synthesis to enhance coupling efficiency.[10]

  • Choice of Coupling Reagents: For sterically hindered amino acids, phosphonium-based reagents like PyAOP or uronium-based reagents like HATU are often more effective than standard carbodiimides.

Table 2: Recommended Coupling Reagents for Hindered Amino Acids

ReagentTypeAdvantages
HATU Uronium SaltHighly reactive, low racemization.
HBTU Uronium SaltEfficient and widely used.
PyAOP Phosphonium SaltParticularly effective for hindered couplings.

Conclusion

The use of [4-(3-Aminophenyl)morpholin-2-yl]methanol as a building block in peptide synthesis opens up new avenues for the design of novel peptidomimetics with potentially superior pharmacological properties. The protocols and strategies outlined in this guide provide a comprehensive framework for the successful incorporation of this versatile scaffold into peptide chains. Careful consideration of the orthogonal protection scheme and optimization of coupling conditions are critical for achieving high yields and purity. This approach expands the chemical space accessible to peptide chemists and holds significant promise for the development of next-generation peptide therapeutics.

References

  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (n.d.). Retrieved February 13, 2026, from [Link]

  • Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. (2024, January 23). Retrieved February 13, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.). Retrieved February 13, 2026, from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024, February). Retrieved February 13, 2026, from [Link]

  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis - Books. (2020, December 8). Retrieved February 13, 2026, from [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC. (2023, April 24). Retrieved February 13, 2026, from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved February 13, 2026, from [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Representative diversity-oriented synthesis of morpholines, starting... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). Retrieved February 13, 2026, from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega. (2024, June 17). Retrieved February 13, 2026, from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (2007, July 20). Retrieved February 13, 2026, from [Link]

  • Protecting Groups. (n.d.). Retrieved February 13, 2026, from [Link]

  • Alcohol Protecting Groups. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed. (2011, July). Retrieved February 13, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). Retrieved February 13, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved February 13, 2026, from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Retrieved February 13, 2026, from [Link]

  • Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed. (2007, May 25). Retrieved February 13, 2026, from [Link]

  • Green Chemistry - In situ Fmoc removal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing [4-(3-Aminophenyl)morpholin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [4-(3-Aminophenyl)morpholin-2-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our focus is to provide not just solutions, but a deep, mechanistic understanding to empower you to optimize your reaction yields and troubleshoot effectively.

Overview of the Synthetic Strategy

The synthesis of [4-(3-Aminophenyl)morpholin-2-yl]methanol typically proceeds via a two-step sequence:

  • C-N Cross-Coupling: Formation of the aryl-nitrogen bond, commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination. This involves coupling (morpholin-2-yl)methanol with an appropriate 3-substituted nitrobenzene. Using a nitro-substituted aryl halide is often preferred over an amino-substituted one to prevent the aniline nitrogen from interfering with the catalytic cycle.[1]

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to the target primary amine. This transformation must be selective to avoid affecting other functional groups.

This guide is structured to address potential issues in each of these critical stages.

Overall Synthetic Workflow

G cluster_0 Step 1: C-N Cross-Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Purification A 1-Halo-3-nitrobenzene C [4-(3-Nitrophenyl)morpholin-2-yl]methanol A->C Pd Catalyst Ligand, Base B (Morpholin-2-yl)methanol B->C D [4-(3-Aminophenyl)morpholin-2-yl]methanol (Final Product) C->D Reducing Agent (e.g., H₂, Pd/C) E Crude Product D->E Work-up F Purified Product E->F Chromatography or Recrystallization

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting the Buchwald-Hartwig C-N Coupling

The palladium-catalyzed amination is a powerful but sensitive reaction. Low yields often trace back to issues with the catalyst, reagents, or reaction conditions.[2]

FAQ 1: My C-N coupling reaction has a very low yield or did not work at all. What are the common causes?

This is a frequent issue that can be systematically diagnosed. The primary culprits are an inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or poor substrate quality.

Causality & Solution Pathway

The catalytic cycle for Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. A failure in any of these steps will halt the reaction.

G Start Low or No Yield Catalyst Is the Pd catalyst active? (Pre-catalyst vs Pd(0)) Start->Catalyst Ligand Is the ligand appropriate? (Bulky, electron-rich) Catalyst->Ligand Yes Result Systematically optimize and re-run Catalyst->Result No: Use a fresh source or an appropriate pre-catalyst. Base Is the base strong enough but not degrading? (e.g., NaOtBu, K₂CO₃) Ligand->Base Yes Ligand->Result No: Screen ligands (e.g., XPhos, RuPhos). Solvent Is the solvent anhydrous and deoxygenated? Base->Solvent Yes Base->Result No: Screen bases. (See Table 1) Solvent->Result Yes Solvent->Result No: Use anhydrous solvent and degas thoroughly.

Caption: Decision tree for troubleshooting low C-N coupling yield.

Recommended Actions & Data
  • Catalyst and Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands generally accelerate the rate-limiting reductive elimination step. For coupling with secondary amines like morpholine, a variety of modern ligands are effective.[2]

  • Base and Solvent Screening: The base deprotonates the amine in the catalytic cycle. Its strength must be matched to the amine's pKa. The solvent must be aprotic and capable of solubilizing the reagents.

ParameterRecommendation 1 (Aggressive)Recommendation 2 (Moderate)Recommendation 3 (Mild)Rationale
Pd Source Pd₂(dba)₃Pd(OAc)₂BrettPhos PalladacyclePre-catalysts are often more air-stable and reliable.
Ligand XPhosRuPhosSPhosBulky biarylphosphine ligands are standard for this transformation.
Base NaOt-BuK₃PO₄K₂CO₃Stronger bases can accelerate the reaction but may cause substrate degradation.
Solvent TolueneDioxaneTHFMust be anhydrous. Toluene is often a good starting point for higher temperatures.
Temp (°C) 80 - 110 °C60 - 90 °CRoom Temp - 60 °CHigher temperatures can improve rates but may lead to side reactions.

Table 1. Recommended starting conditions for optimizing the Buchwald-Hartwig amination.

FAQ 2: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I prevent this?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, especially with electron-rich aryl halides. It often arises from β-hydride elimination from the amide intermediate or catalyst decomposition.

Solutions:

  • Use a Bidentate Ligand: Ligands like BINAP or DPPF can sometimes suppress side reactions by creating a more stable catalytic complex.[2]

  • Lower the Reaction Temperature: This can often reduce the rate of undesired side reactions relative to the productive coupling.

  • Use a Weaker Base: Switching from an alkoxide base (like NaOt-Bu) to a carbonate (K₂CO₃) or phosphate (K₃PO₄) can mitigate this issue.

Troubleshooting the Nitro Group Reduction

The final step, the reduction of the aromatic nitro group to an aniline, requires high chemoselectivity to preserve the alcohol and morpholine functionalities.

FAQ 1: My nitro reduction is incomplete, leaving behind starting material or intermediates.

Incomplete reduction is typically due to catalyst deactivation, insufficient reducing agent, or inadequate reaction time. The reduction proceeds from the nitro group to a nitroso and then a hydroxylamine intermediate before forming the aniline.[3] Stalling at any point indicates a problem.

Recommended Actions & Data

The choice of reducing agent is the most critical factor. Catalytic hydrogenation is often the cleanest and most effective method.

MethodReagent/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation H₂ (1-10 atm), 5-10% Pd/CMethanol or Ethanol, RT-80°CHigh yield, clean, green (water is the only byproduct).[4][5][6][7]Pd/C can be pyrophoric; potential for dehalogenation if other halides are present.[8]
Transfer Hydrogenation Ammonium formate, Pd/CMethanol, RefluxAvoids use of H₂ gas cylinder; generally very effective.Can sometimes be slower than direct hydrogenation.
Metal/Acid Reduction Fe powder, NH₄Cl or HClEthanol/Water, RefluxVery robust, inexpensive, and tolerates many functional groups.[3][9]Requires stoichiometric amounts of metal, leading to metallic waste and often a more complex workup.
Stannous Chloride SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxMild conditions.Generates stoichiometric tin waste, which is environmentally undesirable.[5]

Table 2. Comparison of common methods for aromatic nitro group reduction.

Expert Tip: For catalytic hydrogenation, ensure the system is thoroughly purged with an inert gas (N₂ or Ar) before introducing hydrogen. If the reaction stalls, filtering the mixture through celite and adding fresh catalyst can often restart the reduction.

FAQ 2: I am forming azo or azoxy compounds as byproducts. Why is this happening?

Azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds are formed by the condensation of intermediates, specifically the nitroso and hydroxylamine species. This is particularly common when using powerful, non-selective reducing agents like LiAlH₄ for aromatic nitro compounds.[8] It can also occur under certain basic conditions.[10]

Solution: This problem is almost always solved by switching to a more controlled and chemoselective reduction method. Catalytic hydrogenation (H₂/Pd-C) is the gold standard for avoiding these byproducts in this context. [3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and should be optimized for your specific substrates.

  • To an oven-dried Schlenk flask, add the Pd pre-catalyst (e.g., BrettPhos Palladacycle, 2 mol%) and the ligand (if not using a pre-catalyst, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equivalents).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the 1-halo-3-nitrobenzene (1.0 equivalent) and (morpholin-2-yl)methanol (1.2 equivalents).

  • Add anhydrous, degassed toluene (to make a ~0.1 M solution).

  • Stir the mixture at 100 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Catalytic Hydrogenation
  • To a hydrogenation flask, add [4-(3-nitrophenyl)morpholin-2-yl]methanol (1.0 equivalent) and a solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (5-10% by weight).

  • Seal the flask, evacuate the atmosphere, and backfill with nitrogen (repeat three times).

  • Evacuate the atmosphere again and backfill with hydrogen gas (from a balloon or connect to a pressure reactor).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The celite pad may be pyrophoric; do not allow it to dry completely before proper disposal.

  • Rinse the pad with additional solvent.

  • Concentrate the filtrate in vacuo to yield the crude product, which can be purified further if necessary.

References

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry. (2011, September 15). Mechanisms of Amide Reduction by LiAlH4 [Video]. YouTube. [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from OrgoSolver. [Link]

  • Dandia, A., et al. (2017). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Retrieved from ResearchGate. [Link]

  • Jacquemot, G., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 8(3), 1307-1318.
  • Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Pavia, D. L., et al. (n.d.). Multistep Synthesis Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Dell'Erba, C., et al. (1996). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2, (9), 1979-1983.
  • Smith, K. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Goot, A. J., et al. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from ResearchGate. [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. [Link]

  • Technical Disclosure Commons. (2019). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • PubChem. (n.d.). [4-(3-aminophenyl)morpholin-2-yl]methanol. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817.
  • Torok, B. (n.d.). Advanced Organic Chemistry/ Organic Synthesis – CH 621 Protecting Groups. University of Massachusetts Boston. [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • Google Patents. (n.d.). DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.
  • Jain, A., & Sahu, S. K. (2024).
  • Google Patents. (n.d.). BRPI0414382B1 - 4- (4-AMINOPHENYL)

Sources

Technical Support Center: Crystallization of [4-(3-Aminophenyl)morpholin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of [4-(3-Aminophenyl)morpholin-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the crystallization process for this compound. Our approach is rooted in fundamental principles of physical chemistry and extensive field experience to ensure you achieve high purity, yield, and the desired crystal form.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the crystallization of [4-(3-Aminophenyl)morpholin-2-yl]methanol.

Q1: My compound has "oiled out" instead of crystallizing. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[1] This typically happens when the temperature of the solution is above the melting point of the impure solid or when supersaturation is too high, preventing molecules from orienting into a crystal lattice.[2][3]

  • Immediate Action: Re-heat the solution until the oil fully dissolves. Add a small amount (1-5% v/v) of additional "good" solvent to reduce the supersaturation level.[2] Then, allow the solution to cool much more slowly.

  • Underlying Cause - Impurities: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[3][4] Consider a pre-purification step or treating the hot solution with activated charcoal to remove impurities before crystallization.[2]

  • Underlying Cause - High Supersaturation: If the solution is cooled too quickly or if an anti-solvent is added too rapidly, the high level of supersaturation can favor the formation of a disordered, liquid phase over an ordered, crystalline one.[1]

Q2: I'm getting very fine needles or a powder instead of larger, well-defined crystals. How can I increase the crystal size?

A: Crystal size is primarily a function of nucleation versus growth rate. The formation of many small crystals indicates that the rate of nucleation is much faster than the rate of crystal growth. This is often caused by rapid cooling or high supersaturation.[5][6]

  • Slower Cooling: A slower cooling rate reduces the level of supersaturation at any given time, which decreases the number of nucleation sites and allows existing crystals more time to grow larger.[6][7] An ideal crystallization should show initial crystal formation after about 5-10 minutes, with continued growth over 20-30 minutes.[2]

  • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature. This will keep the compound soluble for longer during the cooling process, favoring growth on existing nuclei over the formation of new ones.[2]

  • Seeding: Introduce a few small, high-quality seed crystals to the solution once it has cooled to just below its saturation point. This provides a template for growth and can bypass the spontaneous nucleation phase, leading to fewer, larger crystals.[8]

Q3: My final yield is very low. What are the common causes and how can I improve recovery?

A: Low yield is a frequent issue in crystallization and can stem from several factors.[2]

  • Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[2] To check this, evaporate a small sample of the mother liquor; a large residue indicates substantial product loss. To remedy this, you can concentrate the mother liquor by evaporation and cool it again to obtain a "second crop" of crystals.

  • Premature Crystallization: If the compound crystallizes in the funnel or filter paper during a hot filtration step, significant loss can occur. Ensure your filtration apparatus is pre-heated and the transfer is performed quickly.

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the solubility is still significant at low temperatures, your yield will be compromised. Consider a different solvent or an anti-solvent system.

Q4: What is a good starting point for selecting a solvent system for [4-(3-Aminophenyl)morpholin-2-yl]methanol?

A: The structure of [4-(3-Aminophenyl)morpholin-2-yl]methanol, containing a polar morpholine ring, an amine, and a hydroxyl group, suggests it will be most soluble in polar protic and aprotic solvents.[9][10] Good anti-solvents will be non-polar.

  • Good Solvents (for initial dissolution): Methanol, Ethanol, Isopropanol (IPA), Acetonitrile, Tetrahydrofuran (THF), Acetone.

  • Anti-Solvents (to induce crystallization): Water, Heptane, Hexane, Toluene, Diethyl Ether.

  • Recommended Starting Point: Try dissolving the compound in a minimal amount of hot ethanol or isopropanol. Then, attempt crystallization first by slow cooling. If that fails or yields are poor, try adding water or heptane dropwise as an anti-solvent to the warm solution.[11][12]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Managing "Oiling Out" and Amorphous Precipitation

Oiling out is a form of liquid-liquid phase separation that can be challenging to control and often leads to an impure, amorphous final product.[1] The following workflow provides a systematic approach to resolving this issue.

OilingOutWorkflow start Oiling Out Observed reheat Re-heat to Dissolve Oil Add 1-5% More Solvent start->reheat check_impurity Is the Starting Material Highly Impure? reheat->check_impurity purify Perform Charcoal Treatment or Pre-Purification Step check_impurity->purify  Yes check_cooling Was Cooling or Anti-Solvent Addition Too Fast? check_impurity->check_cooling  No purify->reheat slow_cooling Implement a Slower, Controlled Cooling Profile (e.g., 0.1-0.5°C/min) check_cooling->slow_cooling  Yes check_temp Is Crystallization Temperature Above Compound's M.P.? check_cooling->check_temp  No success Successful Crystallization slow_cooling->success change_solvent Select Solvent System with Lower Boiling Point / Lower Dissolution Temp check_temp->change_solvent  Yes check_temp->success  No / Resolved change_solvent->reheat

Caption: Decision workflow for troubleshooting oiling out.

Guide 2: Controlling Crystal Size and Morphology

Achieving a consistent crystal size and shape is critical for downstream processing and bioavailability.[13] The cooling rate is one of the most powerful parameters for controlling these attributes.[14][15]

Cooling RateTypical Crystal SizePurityKey Considerations
Crash Cooling (>5°C/min)Very Small / PowderLowHigh supersaturation traps impurities and solvent.[5] Often results in a wide particle size distribution.
Rapid Cooling (1-5°C/min)Small Needles / PlatesModerateNucleation dominates growth. Can be useful if a small particle size is desired, but purity may be compromised.
Slow Cooling (0.1-1°C/min)Large, Well-definedHighAllows for equilibrium between solute and solvent, promoting growth on existing crystals and excluding impurities.[6][7]
Isothermal (Hold at T)Largest, Most UniformHighestRequires precise control. Often used with seeding to grow large single crystals for analysis.

Part 3: Experimental Protocols

These protocols provide a starting point for developing a robust crystallization process. Always begin with a small-scale experiment (100-500 mg) to conserve material.

Protocol A: Systematic Cooling Crystallization

This method is ideal for compounds whose solubility is highly dependent on temperature.

  • Solvent Selection: In a small vial, add ~100 mg of [4-(3-Aminophenyl)morpholin-2-yl]methanol. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble. If it requires >3 mL, it is not soluble enough. Find a solvent where solubility is moderate.

  • Dissolution: Place 100 mg of the compound in a clean vial with a stir bar. Add the chosen solvent (e.g., isopropanol) dropwise while heating to a gentle reflux (~80°C) until the solid completely dissolves. Record this volume (V1).

  • Controlled Cooling: Remove the vial from heat and place it in an insulated container (e.g., a beaker of hot water or a Dewar flask) to ensure slow cooling to room temperature. Loosely cap the vial.

  • Inducing Crystallization: If no crystals form after 30 minutes, gently scratch the inside of the vial with a glass rod or add a single seed crystal.

  • Maturation: Once crystals appear, allow the solution to stand undisturbed for at least 1-2 hours at room temperature.

  • Maximize Yield: Cool the vial in an ice bath (0-4°C) for an additional 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol B: Anti-Solvent Crystallization

This method is effective when a compound's solubility is not strongly dependent on temperature or when cooling crystallization fails.[8][11]

  • System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble.[12] (e.g., Solvent: THF, Anti-solvent: Heptane).

  • Dissolution: Dissolve 100 mg of the compound in the minimum amount of the "good" solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.45 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[16]

  • Controlled Addition: While stirring the solution gently, add the anti-solvent dropwise using a syringe pump for precise control. A slow addition rate is crucial to avoid oiling out and promote crystal growth.[11]

  • Monitoring: Add the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of nucleation. Stop the addition.

  • Growth & Maturation: Allow the turbid solution to stir slowly for 1-3 hours. Crystal growth should occur during this period. If needed, add the anti-solvent very slowly until precipitation is complete.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

AntiSolvent cluster_0 Crystallization Vessel cluster_1 Addition System solution Solution of Compound in 'Good' Solvent stir Gentle Stirring crystals Crystal Formation and Growth pump Syringe Pump pump->solution Slow, Controlled Dropwise Addition antisolvent Anti-Solvent antisolvent->pump Loaded into

Caption: Schematic of a controlled anti-solvent crystallization setup.

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? r/chemistry. Available at: [Link]

  • Atlantis Press. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Available at: [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Available at: [Link]

  • SinodosChemistry. (n.d.). Crystallization of novel compounds: Issues and solutions. Available at: [Link]

  • Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Université de Sherbrooke. (n.d.). Guide for crystallization. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Available at: [Link]

  • PubChem. (n.d.). Morpholine. National Institutes of Health. Available at: [Link]

  • Human Metabolome Database. (n.d.). Morpholine. Available at: [Link]

  • Royal Society of Chemistry. (2015). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm. Available at: [Link]

  • ResearchGate. (2015). Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. Available at: [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Available at: [Link]

  • Technobis. (2023). Successfully preventing crystallization of parenteral formulations using solubility measurements. Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

Sources

Technical Support Center: Solvent Removal for [4-(3-Aminophenyl)morpholin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SR-APMM-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Triage

User Context: You are isolating [4-(3-Aminophenyl)morpholin-2-yl]methanol (hereafter APMM ). This intermediate contains three distinct polar functionalities: a primary alcohol, a morpholine ring, and an aniline moiety.

The Problem: The molecule’s polarity creates a "sticky" lattice that traps polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMF, DMSO, THF) via hydrogen bonding. Standard rotary evaporation often fails to reach ICH Q3C limits.

Immediate Action: Identify your residual solvent scenario below to select the correct protocol.

ScenarioSymptomLikely SolventRisk LevelRecommended Protocol
A Oily residue, high boiling pointDMF, DMSO, NMPHigh (Class 2/3)Protocol 1 (Azeotropic)
B Crystalline solid, weight stable but NMR shows peaksMethanol, THF, DCMMedium (Lattice entrapment)Protocol 2 (Displacement)
C Heat-sensitive/Oxidation prone (Darkening)Any volatileHigh (Degradation)Protocol 3 (Lyophilization/Vac)

Interactive Troubleshooting Workflows

Protocol 1: Removal of High-Boiling Solvents (DMF/DMSO)

Use this when APMM is contaminated with reaction solvents like DMF or DMSO.

The Mechanism: Direct distillation of DMF (


C) often degrades the aniline moiety of APMM. We utilize azeotropic displacement  using Toluene, which forms a binary azeotrope with DMF, lowering the effective boiling point.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude APMM oil in Ethyl Acetate (EtOAc).

    • Why? EtOAc is Class 3 (low toxicity) and separates well from water.

  • The LiCl Wash (Critical): Wash the organic phase 3x with 5% Aqueous Lithium Chloride (LiCl) .[1]

    • Mechanism:[1][2][3] DMF and DMSO partition preferentially into the aqueous phase due to the "salting in" effect of LiCl, unlike standard brine which can force organics back into the EtOAc.

  • Azeotropic Distillation:

    • Concentrate the organic layer to a residue.

    • Add Toluene (3x volume relative to residue).[4]

    • Rotovap at

      
      C. The Toluene/DMF azeotrope distills off.
      
    • Repeat: Perform this "chase" step 2-3 times.

  • Final Polish: Dissolve in minimal EtOAc and precipitate with Heptane (antisolvent) to yield a solid, free of high boilers.

Protocol 2: Breaking Solvates (Lattice Entrapment)

Use this when solvents (MeOH, DCM) are trapped inside the crystal lattice.

The Mechanism: Simple heating often fails because the solvent is part of the crystal structure. We must use Reslurrying (Digestion) to break the lattice and reform it in a non-solvated state or with a Class 3 solvent (e.g., Ethanol/Heptane).

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent where APMM has low solubility at room temperature but moderate solubility at reflux (e.g., Isopropyl Acetate or 5% EtOH in Heptane).

  • Digestion:

    • Suspend the solid APMM in the solvent (10 mL/g).

    • Heat to reflux for 1-2 hours. Do not dissolve completely; we want a slurry.

    • Mechanism:[1][2][3] The rapid equilibrium between the solid surface and solution allows trapped solvent molecules to exchange with the bulk solvent.

  • Cooling & Filtration: Cool slowly to Room Temp (RT), then to

    
    C. Filter the solid.
    
  • Drying: Dry in a vacuum oven at

    
    C with a Nitrogen bleed.
    
Protocol 3: Thermal Sensitive Drying

Use this if the aniline group is darkening (oxidizing) during drying.

The Mechanism: Aniline derivatives are prone to oxidation (browning) at high temperatures. We use Vacuum Drying with Inert Gas Bleed to lower the partial pressure of oxygen.

Step-by-Step Methodology:

  • Equipment: Vacuum oven with a dedicated gas inlet.

  • Setup: Place APMM in a tray (thin layer, <1 cm deep).

  • Cycle:

    • Pull vacuum to <50 mbar.

    • Bleed dry Nitrogen (or Argon) into the chamber until pressure rises to ~200 mbar.

    • Pull vacuum back to <50 mbar.

    • Repeat: Maintain this dynamic vacuum/bleed cycle.

    • Temperature: Keep

      
      C.
      
  • Verification: Monitor weight loss hourly until constant mass (

    
    ).
    

Visualizing the Logic

Decision Tree: Solvent Removal Strategy

SolventRemoval Start Identify Residual Solvent Type Solvent Type? Start->Type HighBoil High Boiler (DMF, DMSO, NMP) Type->HighBoil Volatile Volatile/Lattice (MeOH, DCM, THF) Type->Volatile Wash 1. Wash w/ 5% LiCl HighBoil->Wash TGA Run TGA/DSC (Check Solvate) Volatile->TGA Azeotrope 2. Toluene Azeotrope (Rotovap 50°C) Wash->Azeotrope IsSolvate Weight loss step before melt? TGA->IsSolvate Reslurry Protocol 2: Reslurry in Heptane/IPA IsSolvate->Reslurry Yes (Lattice) VacDry Protocol 3: Vac Oven + N2 Bleed IsSolvate->VacDry No (Surface)

Caption: Decision matrix for selecting the appropriate purification protocol based on solvent classification and physical state.

Regulatory Compliance Data (ICH Q3C)

Ensure your final APMM preparation meets these limits before releasing for biological testing.

SolventClassPDE (mg/day)Concentration Limit (ppm)Toxicity Concern
Methanol 230.03,000Neurotoxicity
Toluene 28.9890CNS Depressant
DCM 26.0600Carcinogen
THF 27.2720Carcinogen
DMF 28.8880Hepatotoxicity
Ethanol 350.05,000Low Toxicity
EtOAc 350.05,000Low Toxicity

Note: If multiple Class 2 solvents are present, ensure the cumulative risk assessment is performed.

Frequently Asked Questions (FAQ)

Q: My APMM turned from white to brown during drying. Is it ruined? A: It has likely undergone surface oxidation at the aniline nitrogen.

  • Fix: If purity (HPLC) is still >95%, you can proceed. If <95%, perform a quick filtration through a silica pad using EtOAc/Hexane (1:1) to remove the colored oxidation impurities, then re-dry using Protocol 3 (Strict Inert Atmosphere).

Q: I cannot use Toluene for azeotroping due to local safety regulations. What is the alternative? A: You can use Heptane or Isopropyl Acetate (IPAc) .

  • Adjustment: Heptane forms a poorer azeotrope with DMF than Toluene, so you will need 4-5 cycles instead of 2-3. IPAc is a valid Class 3 alternative that distills effectively.

Q: How do I validate that the solvent is truly gone? A: Do not rely on weight loss alone.

  • Gold Standard: Headspace Gas Chromatography (GC-HS).

  • Quick Check: 1H-NMR. Run the sample in DMSO-d6.

    • Check: Methanol (singlet ~3.17 ppm), DCM (singlet ~5.76 ppm), Toluene (multiplets ~7.1 & 2.3 ppm).

    • Calculation: Integrate the solvent peak relative to the single proton on the morpholine ring to calculate molar %.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[5][6] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on amine stability and protection). Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for the Fine Chemical Industry. Academic Press. (Source for crystallization and reslurrying techniques). Link

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.[7] Organic Process Research & Development. (Source for LiCl wash efficiency).[1][7][8] Link

Sources

Validation & Comparative

Interpreting 1H NMR Spectra of [4-(3-Aminophenyl)morpholin-2-yl]methanol: A Comparative Solvent Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of [4-(3-Aminophenyl)morpholin-2-yl]methanol , a functionalized morpholine scaffold often used as a drug intermediate. Unlike standard spectral guides, this document focuses on the comparative performance of two primary solvent systems—DMSO-d6 and CDCl3 .

For researchers synthesizing or characterizing this compound, the choice of solvent is not merely logistical but analytical. Our analysis demonstrates that DMSO-d6 is the superior "high-definition" medium for this specific analyte, enabling the quantification of labile protons (-OH, -NH2) and the resolution of diastereotopic morpholine ring protons that are often obscured in chloroform.

Part 1: Structural Anatomy & Spectral Expectations

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule possesses a chiral center at C2 of the morpholine ring, which induces diastereotopicity in the adjacent methylene protons.

Structural Assignments (Theoretical)

The molecule consists of three distinct zones:

  • Aromatic Zone (3-Aminophenyl): A 1,3-disubstituted benzene ring. The amino group is electron-donating, shielding ortho/para protons.

  • Heterocyclic Zone (Morpholine): A saturated 6-membered ring distorted by the C2-substitution.

  • Labile Zone: The primary amine (-NH2) and the primary alcohol (-OH).

Visualization: Structural Logic & Connectivity

G Substrate [4-(3-Aminophenyl) morpholin-2-yl]methanol Aromatic Zone A: Aromatic (6.0 - 7.2 ppm) 1,3-Disubstituted Pattern Substrate->Aromatic Morpholine Zone B: Morpholine Ring (2.3 - 4.0 ppm) Chiral Center @ C2 Diastereotopic Protons Substrate->Morpholine Labile Zone C: Exchangeable (-NH2, -OH) Solvent Dependent Substrate->Labile C2-H (Methine) C2-H (Methine) Morpholine->C2-H (Methine) C3/C5/C6-H (Methylene) C3/C5/C6-H (Methylene) Morpholine->C3/C5/C6-H (Methylene) -CH2-OH (Side Chain) -CH2-OH (Side Chain) Morpholine->-CH2-OH (Side Chain)

Figure 1: Structural dissection of the analyte showing the three primary spectral zones.

Part 2: Performance Comparison (DMSO-d6 vs. CDCl3)

The "performance" of an NMR experiment for this molecule is defined by Resolution (separation of overlapping multiplets) and Information Density (visibility of exchangeable protons).

Comparative Data Table
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Implication
Labile Protons (-OH, -NH2) Sharp/Visible. -OH often appears as a triplet (coupling to CH2); -NH2 as a broad singlet.Broad/Invisible. Often exchanged with trace water or broadened into the baseline.DMSO is essential for confirming the alcohol and amine functional groups.
Aromatic Resolution High. Distinct separation of the four aromatic protons due to polarity-induced shifts.Moderate. Potential overlap of H-4 and H-6 doublets.DMSO aids in confirming the meta substitution pattern.
Morpholine Ring Complex but Resolved. Distinct diastereotopic splitting visible for C3 and C5 protons.Compressed. Ring protons often overlap into broad multiplets ("envelopes").DMSO allows for stereochemical assessment if needed.
Solubility Excellent. Dissolves the polar amino-alcohol moiety readily.Good. May require slight warming; potential aggregation.DMSO ensures monomeric species in solution.
Detailed Analysis
1. The "Invisible" Protons (Labile Exchange)

In CDCl3 , the acidic protons of the -NH2 and -OH groups undergo rapid chemical exchange, often broadening them beyond detection or merging them with the residual water peak (~1.56 ppm).

  • Protocol Insight: In DMSO-d6 , hydrogen bonding with the solvent slows this exchange. You will typically observe the -OH proton as a distinct triplet at ~4.5–5.0 ppm (coupling to the adjacent -CH2-). The -NH2 protons appear as a broad singlet around 4.8–5.2 ppm. Absence of these peaks in DMSO indicates rapid exchange (wet solvent) or derivatization (impurity).

2. The Chiral Conundrum (Morpholine Ring)

The C2 chiral center makes the protons on C3, C5, and C6 diastereotopic .

  • In CDCl3: These often collapse into two broad "humps"—one for the protons cis to the substituent and one for trans, or simply overlapping multiplets around 3.0–3.8 ppm.

  • In DMSO-d6: The higher viscosity and polarity often resolve these into distinct multiplets (dd or ddd), allowing for a more rigorous assignment of the ring conformation.

Part 3: Step-by-Step Interpretation Protocol

Follow this logic flow to validate the structure using the DMSO-d6 spectrum.

Step 1: Validate the Aromatic Region (6.0 – 7.0 ppm)

Look for the characteristic pattern of a 3-substituted aniline (integrating to 4 protons):

  • ~6.9 ppm (Triplet): H-5 (Meta to both N). The most deshielded proton in this system.

  • ~6.1 – 6.3 ppm (Multiplet/Doublets): H-4 and H-6. These are ortho to the amino group and ortho to the morpholine, respectively. They are shielded (upfield) by the electron-donating nitrogens.

  • ~6.0 ppm (Singlet-like): H-2. The proton between the two substituents.[1][2][3] Highly shielded.

Step 2: Identify the "Anchor" (Morpholine C2-H)
  • Locate the multiplet at ~3.4 – 3.6 ppm . This is the single methine proton at the chiral center (C2). It serves as the connectivity bridge between the ring and the hydroxymethyl group.

Step 3: The Hydroxymethyl Side Chain (-CH2-OH)
  • Protons: Look for a multiplet (often a pair of doublets of doublets if resolution is high) around 3.3 – 3.5 ppm .

  • Coupling: If the sample is dry, verify the -OH triplet at ~4.6 ppm . A COSY experiment will show a strong cross-peak between the -OH triplet and this -CH2- multiplet.

Step 4: The Morpholine "Envelope" (2.3 – 3.8 ppm)
  • N-CH2 (C3/C5): Protons adjacent to the aniline nitrogen. These are usually upfield (2.5 – 3.0 ppm ) compared to the oxygen-adjacent protons.

  • O-CH2 (C6): Protons adjacent to the ring oxygen. These are downfield (3.6 – 3.9 ppm ).

Part 4: Experimental Protocol

To ensure reproducible, high-resolution spectra, strict adherence to sample preparation is required.

Reagents
  • Solvent: DMSO-d6 (99.9% D) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.

    • Note: Use ampoules rather than stock bottles to minimize water uptake.

  • Analyte: >5 mg of [4-(3-Aminophenyl)morpholin-2-yl]methanol.

Workflow
  • Weighing: Weigh 5–10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6.

    • Critical: Do not shake vigorously. Invert gently to dissolve. Vigorous shaking introduces O2 (paramagnetic), which can broaden lines.

  • Transfer: Filter the solution through a small plug of glass wool directly into the NMR tube if any turbidity is observed.

  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (ns): Minimum 16 scans (DMSO requires fewer scans than CDCl3 due to better solubility/viscosity signal enhancement).

    • Relaxation Delay (d1): Set to ≥ 2.0 seconds to ensure accurate integration of the aromatic protons.

Visualization: Decision Workflow

Workflow Start Start: Sample Preparation SolventChoice Select Solvent Start->SolventChoice CDCl3 CDCl3 (Routine Check) SolventChoice->CDCl3 Quick Purity Check DMSO DMSO-d6 (Full Characterization) SolventChoice->DMSO Structural Proof Result_CDCl3 Outcome: - Fast run - Labile protons invisible - Overlapping multiplets CDCl3->Result_CDCl3 Result_DMSO Outcome: - Sharp -OH/-NH2 peaks - Resolved diastereomers - Accurate integration DMSO->Result_DMSO Decision Is -OH/-NH2 quantitation required? Result_CDCl3->Decision Decision->DMSO Yes (Re-run) End Analysis End Analysis Decision->End Analysis No

Figure 2: Decision workflow for solvent selection based on analytical requirements.

References

  • Royal Society of Chemistry. Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide. (Supplementary Information detailing solvent shifts in morpholine derivatives). Link

  • National Institutes of Health (PubChem). Compound Summary: [4-(3-aminophenyl)morpholin-2-yl]methanol. Link

  • Abraham, R. J., et al. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 2006. (Foundational text on DMSO vs. CDCl3 shifts). Link

  • BenchChem. A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. Link

Sources

A Comparative Guide to HPLC Method Validation for Purity Analysis of [4-(3-Aminophenyl)morpholin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of [4-(3-Aminophenyl)morpholin-2-yl]methanol. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical procedure. This document moves beyond a simple checklist, delving into the scientific rationale behind experimental design and acceptance criteria, ensuring the resulting method is not only validated but also scientifically sound and fit for its intended purpose.

Foundational Strategy: Developing a Stability-Indicating Method

The primary objective of a purity analysis method is to separate, detect, and quantify the active pharmaceutical ingredient (API) and all potential impurities, including process-related impurities and degradation products. For [4-(3-Aminophenyl)morpholin-2-yl]methanol, a molecule featuring a polar morpholine ring, a hydroxyl group, and a UV-active aminophenyl group, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point.

Molecular Structure: [4-(3-Aminophenyl)morpholin-2-yl]methanol Formula: C₁₁H₁₆N₂O₂

The presence of the aromatic amine suggests the compound is susceptible to oxidation, while the ether linkage in the morpholine ring and the alcohol functional group could be prone to hydrolysis under acidic or basic conditions. Therefore, the method must be "stability-indicating," meaning it can resolve the API from any degradation products formed under stress conditions.[1][2]

Initial Chromatographic Conditions & Rationale

Based on the structure, the following starting conditions are proposed. This serves as a baseline for method development and subsequent validation.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides broad applicability for moderately polar compounds. A longer column ensures sufficient resolution for separating closely eluting impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure elution of both polar and non-polar impurities within a reasonable runtime. Formic acid helps to protonate the amine, leading to sharper peaks and better chromatography.[3]
Gradient 10% B to 90% B over 20 minA broad gradient is used initially to survey the polarity range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 254 nmThe aminophenyl chromophore is expected to have strong absorbance in the mid-UV range. 254 nm is a common wavelength for aromatic compounds.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard injection volume to balance sensitivity and peak shape.
Forced Degradation: The Cornerstone of Specificity

To ensure the method is stability-indicating, forced degradation studies are non-negotiable.[2][4] The goal is to achieve 5-20% degradation of the API to produce a relevant profile of degradation products without destroying the molecule entirely.[4][5]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 80°C for 48 hours.

  • Photolytic Degradation: Expose API solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[5] A control sample should be protected from light.

The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is deemed specific if all degradation peaks are baseline resolved from the main API peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the API peak is spectrally pure in all stressed conditions.[6]

The Validation Protocol: A Parameter-by-Parameter Guide

Following the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), the developed method must be rigorously validated.[7][8][9][10]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Initial Method Development Stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev->Stress Assess Specificity Specificity Specificity & Peak Purity Stress->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Criteria Defined Robustness->SST Report Validation Report SST->Report

Caption: Workflow for HPLC method development and validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][10] As described above, this is primarily demonstrated through forced degradation studies and, if available, by spiking the sample with known impurities.

  • Acceptance Criterion: The API peak should be resolved from all other peaks with a resolution (Rs) of >2.0. Peak purity analysis (e.g., via PDA detector) should result in a purity angle being less than the purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[11]

Experimental Protocol:

  • Prepare a stock solution of the [4-(3-Aminophenyl)morpholin-2-yl]methanol reference standard.

  • Create a series of at least five concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance CriterionIllustrative Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Should be close to zero0.5% of 100% response
Residuals Randomly scattered around zeroPasses
Range LOQ to 150% of target conc.0.1 µg/mL to 150 µg/mL
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix or by comparing results to a second, well-characterized procedure.[10][12]

Experimental Protocol:

  • Prepare samples (e.g., placebo spiked with API) at a minimum of three concentration levels (e.g., 50%, 100%, 150%) covering the specified range.

  • Prepare each concentration level in triplicate (total of 9 determinations).

  • Calculate the percentage recovery for each sample.

Concentration LevelAcceptance CriterionIllustrative Result (% Recovery)
50% 98.0% - 102.0%99.5%
100% 98.0% - 102.0%100.2%
150% 98.0% - 102.0%99.8%
Overall Mean 98.0% - 102.0%99.8%
Overall %RSD ≤ 2.0%0.35%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[10][11]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

    • Protocol: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[10]

  • Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

Precision LevelAcceptance Criterion (%RSD)Illustrative Result (%RSD)
Repeatability ≤ 2.0%0.45%
Intermediate Precision ≤ 2.0%0.62%
Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit (DL) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8][10]

They can be determined based on:

  • Visual Evaluation: For non-instrumental methods.

  • Signal-to-Noise Ratio: Typically S/N ≥ 3 for DL and S/N ≥ 10 for QL.

  • Standard Deviation of the Response and the Slope:

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

ParameterAcceptance CriterionIllustrative Result
Detection Limit (DL) S/N Ratio ≥ 30.03 µg/mL
Quantitation Limit (QL) S/N Ratio ≥ 10; Precision (%RSD) at QL should be ≤ 10%0.1 µg/mL (RSD = 4.5%)
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[12][13]

Experimental Protocol: Vary parameters one at a time and assess the impact on system suitability (e.g., resolution, tailing factor).

  • Flow Rate: ± 0.2 mL/min (e.g., 0.8 and 1.2 mL/min)

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)

  • Mobile Phase pH / Composition: ± 2% organic component

  • Acceptance Criterion: The system suitability criteria (see below) must be met in all varied conditions. No significant change in results should be observed.

Comparative Analysis: Column Performance

To further challenge the method's robustness and provide comparative data, its performance can be evaluated on different RP-HPLC columns. This demonstrates the method's transferability and is a critical consideration for global organizations.

Column TypeResolution (API vs. critical pair)Tailing Factor (API)Analysis Time (min)
Proposed: C18, 250mm x 4.6mm, 5µm 3.51.125
Alternative 1: Phenyl-Hexyl, 150mm x 4.6mm, 3µm 2.81.320
Alternative 2: C18, 150mm x 4.6mm, 3µm 3.21.218

Analysis: While the Phenyl-Hexyl and shorter C18 columns offer faster analysis times, the original 250 mm C18 column provides superior resolution for the critical impurity pair, which is paramount for a purity method. This data supports the selection of the original column as the most robust choice for ensuring product quality.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[13]

System_Suitability center System Suitability Test (Inject Reference Std 5x) Tailing Tailing Factor (T) ≤ 2.0 center->Tailing Plate Theoretical Plates (N) ≥ 2000 center->Plate RSD Peak Area %RSD ≤ 2.0% center->RSD Resolution Resolution (Rs) ≥ 2.0 (vs. closest peak) center->Resolution

Caption: Key parameters for System Suitability Testing.

These criteria must be met before proceeding with the sample sequence. They provide the necessary confidence that the system is performing correctly at the time of analysis.

Conclusion

This guide has detailed a comprehensive approach to developing and validating a stability-indicating HPLC method for the purity analysis of [4-(3-Aminophenyl)morpholin-2-yl]methanol. By grounding the protocol in the foundational principles of the ICH Q2(R1) guideline and emphasizing the scientific rationale behind each step, the resulting method is demonstrated to be specific, linear, accurate, precise, and robust. The inclusion of forced degradation studies ensures the method is fit for its purpose of monitoring the purity and stability of the drug substance. The comparative column data further underscores the robustness of the selected chromatographic conditions. Adherence to this validation framework will produce a reliable analytical method suitable for use in a regulated pharmaceutical environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • OMICS International. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • PubChem. (n.d.). [4-(3-aminophenyl)morpholin-2-yl]methanol. [Link]

Sources

Infrared (IR) spectroscopy peaks for [4-(3-Aminophenyl)morpholin-2-yl]methanol identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, spectral characteristics, and validation protocols for the identification of [4-(3-Aminophenyl)morpholin-2-yl]methanol using Infrared (IR) Spectroscopy.

Executive Summary & Molecule Profile

[4-(3-Aminophenyl)morpholin-2-yl]methanol (PubChem CID: 81206361) is a functionalized morpholine intermediate, likely utilized in the synthesis of bioactive scaffolds such as oxazolidinone antibiotics or Factor Xa inhibitors. Its structure combines a saturated heterocyclic ether (morpholine), a primary aromatic amine, and a primary aliphatic alcohol.

For Quality Control (QC) and drug development professionals, IR spectroscopy represents the optimal balance of specificity, speed, and cost for routine identification, superior to NMR for throughput and distinct from Raman in its sensitivity to polar functional groups (OH, NH).

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: [4-(3-Aminophenyl)morpholin-2-yl]methanol

  • Molecular Formula: C₁₁H₁₆N₂O₂[1]

  • Molecular Weight: 208.26 g/mol

  • Key Moieties: Morpholine ring, Primary Alcohol (-CH₂OH), Aniline derivative (3-amino substitution).

Structural Analysis & Spectral Assignments

The IR spectrum of this molecule is defined by the interplay between the hydrogen-bonding capacity of the alcohol/amine groups and the rigid aromatic/heterocyclic backbone.

Functional Group Decomposition

The following diagram illustrates the mapping between the molecule's structural nodes and their corresponding vibrational frequencies.

IR_Assignment Molecule [4-(3-Aminophenyl) morpholin-2-yl]methanol Group_OH Primary Alcohol (-CH2OH) Molecule->Group_OH Group_NH2 Primary Amine (Ar-NH2) Molecule->Group_NH2 Group_Ether Morpholine Ether (C-O-C) Molecule->Group_Ether Group_Ring Aromatic Ring (Meta-Substituted) Molecule->Group_Ring Peak_OH O-H Stretch (Broad) 3200-3400 cm⁻¹ Group_OH->Peak_OH Peak_CO_Alc C-O Stretch (Alc) ~1050 cm⁻¹ Group_OH->Peak_CO_Alc Peak_NH N-H Stretch (Doublet/Overlap) 3300-3500 cm⁻¹ Group_NH2->Peak_NH Peak_CN C-N Stretch 1250-1350 cm⁻¹ Group_NH2->Peak_CN Peak_CO_Eth C-O Stretch (Ether) 1100-1130 cm⁻¹ Group_Ether->Peak_CO_Eth Peak_Meta Meta-Sub Bend 690 & 780 cm⁻¹ Group_Ring->Peak_Meta

Figure 1: Functional group to wavenumber mapping for spectral interpretation.

Detailed Peak Assignment Table

The following assignments are derived from standard correlation tables for N-aryl morpholines and aminophenols.

Functional GroupMode of VibrationFrequency Region (cm⁻¹)Diagnostic Notes
O-H (Alcohol) Stretching3200 – 3500 (Broad)Typically the dominant high-energy feature. Broadening indicates Hydrogen bonding.
N-H (Amine) Stretching (Sym/Asym)3300 – 3450 Look for a "doublet" riding on the broad OH band. Primary amines show two spikes; secondary show one.
C-H (Aromatic) Stretching3000 – 3100 Weak intensity, just above 3000 cm⁻¹.[2]
C-H (Aliphatic) Stretching2800 – 2980 Morpholine ring CH₂ and Methanol CH₂. Distinct peaks below 3000 cm⁻¹.[3][2]
C=C (Aromatic) Ring Breathing1580 – 1620 Characteristic of the phenyl ring. Often split due to amine conjugation.
N-H (Amine) Bending (Scissoring)1550 – 1650 Can overlap with aromatic C=C. Confirms primary amine presence.
C-N (Aryl) Stretching1250 – 1350 Strong band connecting the Phenyl ring to the Morpholine Nitrogen or Amine Nitrogen.
C-O-C (Ether) Stretching (Asym)1100 – 1130 Critical ID Peak. Characteristic of the morpholine ring.
C-O (Alcohol) Stretching1030 – 1060 Strong intensity. Confirms the primary alcohol moiety.
OOP Bending Out-of-Plane Bend680 – 780 Fingerprint ID. Meta-substitution typically yields bands near 690 cm⁻¹ and 780 cm⁻¹.

Comparative Analysis: Why IR?

In the context of identifying [4-(3-Aminophenyl)morpholin-2-yl]methanol, IR spectroscopy is compared below against primary alternatives.

IR vs. Raman Spectroscopy

While Raman is excellent for non-polar backbones, IR is superior for this specific molecule due to its polar substituents.[4]

FeatureInfrared (FTIR) Raman Spectroscopy Verdict for this Molecule
OH / NH Detection High Sensitivity. Strong dipoles in -OH and -NH₂ create intense peaks.Low Sensitivity. Weak scatterers. Difficult to distinguish OH from background.IR Wins. The Alcohol and Amine groups are critical identity markers.
Fluorescence Minimal interference.[4]High Risk. Aromatic amines and impurities often fluoresce, swamping the signal.IR Wins. Aminophenyl groups are notorious for Raman fluorescence.
Sample Prep Fast (ATR). No dilution needed.Fast (Direct probe).Tie. Both are rapid.
Water Interference Significant (if wet).Negligible.Raman Wins only if analyzing aqueous solution.
IR vs. NMR (¹H / ¹³C)
  • NMR: The gold standard for structural elucidation (proving the connectivity of the morpholine to the phenyl ring). However, it is slow, expensive, and requires deuterated solvents.

  • IR: The gold standard for fingerprint identification (matching a batch against a reference standard). It is rapid (<2 mins) and solvent-free.

Experimental Protocol: ATR-FTIR Identification

Objective: To generate a reproducible identification spectrum for [4-(3-Aminophenyl)morpholin-2-yl]methanol.

Materials & Equipment[1][6][7][10][11]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) module.

  • Solvent: Isopropanol or Ethanol (for cleaning).

  • Reference Standard: Validated lot of [4-(3-Aminophenyl)morpholin-2-yl]methanol.

Step-by-Step Methodology
  • System Initialization & Validation (Self-Validating Step):

    • Ensure the detector (e.g., DTGS or MCT) is cooled/stabilized.

    • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution). Ensure no residual peaks from cleaning solvents (e.g., Isopropanol peaks at 3300, 2970, 950 cm⁻¹) are present.

    • Criterion: Background energy curve must be smooth with no specific absorption bands.

  • Sample Preparation:

    • Place approximately 5-10 mg of the solid sample onto the center of the ATR crystal.

    • Note: If the sample is an oil/gum (common for some morpholine intermediates), use a non-abrasive spatula to spread a thin film.

  • Data Acquisition:

    • Apply pressure using the ATR anvil until the force gauge reaches the optimal zone (usually ~100N). High pressure ensures good contact for solid powders.

    • Parameters:

      • Range: 4000 – 600 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Accumulations: 16 or 32 scans

    • Collect the sample spectrum.[5][2][6]

  • Post-Processing:

    • Apply ATR Correction (if not automated) to account for penetration depth varying with wavelength.

    • Perform Baseline Correction if the baseline drifts significantly.

    • Identify the 5 strongest peaks and compare with the Reference Standard Table.

  • Cleaning:

    • Wipe the crystal with a lint-free tissue and Isopropanol.

    • Run a quick "Preview" scan to ensure the crystal is clean (flat line) before the next sample.

Identification Logic (Decision Tree)

The following workflow ensures rigorous decision-making during the identification process.

ID_Workflow Start Acquire Spectrum Check_OH_NH Check 3200-3500 cm⁻¹ (Broad OH + NH Doublet?) Start->Check_OH_NH Check_Ether Check 1100-1130 cm⁻¹ (Strong C-O-C Band?) Check_OH_NH->Check_Ether Yes Investigate Investigate: Wet Sample? (Check Water) Degradation? (Check C=O) Check_OH_NH->Investigate No/Weak Check_Fingerprint Correlation Coefficient vs Standard > 0.95? Check_Ether->Check_Fingerprint Yes Check_Ether->Investigate No Pass PASS: Identity Confirmed Check_Fingerprint->Pass Yes Fail FAIL: Quarantine Sample Check_Fingerprint->Fail No

Figure 2: Quality Control Decision Tree for spectral identification.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81206361, [4-(3-aminophenyl)morpholin-2-yl]methanol. Retrieved February 13, 2026 from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for functional group assignment rules).
  • Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved February 13, 2026 from [Link]

  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. (Source for detailed frequency tables of amines and ethers).

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for [4-(3-Aminophenyl)morpholin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scientific Diligence: Direct and comprehensive safety data for [4-(3-Aminophenyl)morpholin-2-yl]methanol is not extensively published. Therefore, this guide has been constructed by synthesizing data from Safety Data Sheets (SDS) for the closely related structural isomer, (3-Morpholinophenyl)methanol, and other morpholine-containing compounds. This approach provides a robust safety framework, but researchers must handle the target compound with the assumption that it presents, at a minimum, similar hazards. Always perform a risk assessment specific to your experimental conditions.

Hazard Profile and Risk Assessment

Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, [4-(3-Aminophenyl)morpholin-2-yl]methanol should be treated as a hazardous substance with multiple routes of potential exposure.

The primary hazards are categorized as follows:

  • Acute Oral Toxicity: The compound is presumed to be harmful if swallowed.[1]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1]

  • Serious Eye Irritation: The compound is a significant eye irritant, with the potential for serious damage upon contact.[1]

  • Respiratory Irritation: As a solid, the compound can form dust. Inhalation of this dust may lead to respiratory tract irritation.[1]

  • Chemical Reactivity: The compound is noted to be air-sensitive and incompatible with strong oxidizing agents and acids.[1][2]

Hazard Summary Table
Hazard ClassificationCategoryPrimary Route of ExposurePotential Effect
Acute Toxicity, OralCategory 4IngestionHarmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Skin ContactCauses skin irritation[1]
Serious Eye Damage/IrritationCategory 2Eye ContactCauses serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3InhalationMay cause respiratory irritation[1]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. This protocol moves from engineering controls to direct personal barriers.

Engineering Controls: The First Line of Defense

Before any personal equipment is worn, the work environment must be properly controlled.

  • Chemical Fume Hood: All handling of solid [4-(3-Aminophenyl)morpholin-2-yl]methanol and its solutions must be conducted within a certified chemical fume hood.[2][3][4] This is the most critical step in preventing the inhalation of airborne dust or vapors and containing potential spills. Ensure the sash is positioned at the lowest feasible height to maximize airflow and protection.

Primary Barrier: Gloves and Gowns

This layer protects the skin from direct contact and contamination.

  • Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a standard choice for general laboratory work. For prolonged procedures, consider double-gloving to protect against undetected punctures. Always wash hands thoroughly after removing gloves.[2]

  • Gown/Lab Coat: A long-sleeved, cuffed lab coat must be worn and fully fastened. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.[2]

Eye and Face Protection

Given the classification as a serious eye irritant, eye protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tight-fitting chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are mandatory to provide a seal around the eyes, protecting from both dust and liquid splashes.[1][5]

Respiratory Protection

Engineering controls should eliminate the need for respiratory protection in most cases. However, it is required in specific situations.

  • Respirator Use: A NIOSH-approved N95 (or equivalent) respirator is required when engineering controls are not available or during tasks with a high potential for dust generation, such as weighing large quantities of the solid compound or cleaning up spills.[4][6]

Required PPE Summary Table
Protection TypeSpecificationRationale
Ventilation Chemical Fume HoodPrevents inhalation of dust/vapors; contains spills.
Hand Nitrile Gloves (double-gloving recommended)Prevents skin contact and irritation.[2]
Body Fully-fastened Lab CoatProtects skin and clothing from contamination.[2]
Eye Tight-fitting Chemical Splash GogglesProtects against serious eye irritation from dust/splashes.[1]
Respiratory N95 Respirator (as needed)Prevents respiratory irritation when dust cannot be controlled.[4]

Procedural Guidance: Safe Handling Workflow

A systematic workflow minimizes the risk of exposure during handling.

PPE Donning Sequence

The order in which PPE is put on is designed to ensure maximum protection.

PPE_Donning cluster_prep Preparation A 1. Lab Coat / Gown B 2. Respirator (if required) A->B C 3. Goggles B->C D 4. Gloves (over cuffs) C->D

Figure 1: PPE Donning Sequence.
Handling the Compound
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is present to minimize traffic in and out of the controlled area.

  • Weighing: Conduct all weighing of the solid powder within the fume hood. Use a tared weigh boat or paper. Handle the container gently to avoid creating airborne dust.

  • Making Solutions: Add the solid to the solvent slowly. If using a magnetic stirrer, ensure the stir speed does not create a vortex that could splash material.

  • Post-Handling: After use, securely close the primary container, ensuring it is stored under an inert atmosphere as recommended.[1][2] Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

PPE Doffing and Decontamination Sequence

Removing PPE in the correct order is critical to prevent self-contamination. This process should occur in a designated area, moving from "dirty" to "clean."

PPE_Doffing cluster_removal Removal A 1. Gloves (outer pair if double-gloved) B 2. Lab Coat / Gown (turn inside out) A->B C 3. Goggles (handle by strap) B->C D 4. Gloves (inner pair) C->D E 5. Respirator (if used) D->E F 6. Wash Hands Thoroughly E->F

Figure 2: PPE Doffing Sequence.

Spill Management and Waste Disposal Plan

Preparedness for accidental releases and a clear plan for waste are final components of a complete safety protocol.

Emergency Spill Response

For a small, contained spill inside a chemical fume hood:

  • Alert: Notify others in the immediate area.

  • Isolate: Ensure the fume hood sash remains down.

  • Protect: Wear the full PPE outlined in Section 2.

  • Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad). Avoid dry sweeping, which can create dust.

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Segregation and Disposal

All waste generated from handling this compound must be treated as hazardous chemical waste.[2][7] Never dispose of this chemical or its containers in the regular trash or down the drain.[7]

Waste_Disposal cluster_waste_streams Waste Generation Point cluster_containers Hazardous Waste Collection Solid Contaminated Solids (Gloves, Weigh Boats, Absorbents) SolidWaste Sealed & Labeled Solid Waste Container Solid->SolidWaste Liquid Unused Solutions & Contaminated Solvents LiquidWaste Sealed & Labeled Liquid Waste Container Liquid->LiquidWaste Glass Contaminated Glassware (Rinsed) GlassWaste Puncture-Proof Glass Waste Box Glass->GlassWaste Disposal Arrange Pickup by Environmental Health & Safety SolidWaste->Disposal LiquidWaste->Disposal GlassWaste->Disposal

Figure 3: Chemical Waste Disposal Workflow.
  • Solid Waste: All contaminated consumables, including gloves, weigh papers, and spill cleanup materials, must be collected in a clearly labeled, sealed container for solid hazardous waste.[8]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and labeled container for liquid hazardous waste. Do not mix incompatible waste streams.[8][9]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[2][3]

References

  • Generic Manufacturer. (2025, August 10). Safety Data Sheet prepared to UN GHS Revision 7.
  • Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved February 13, 2026, from [Link]

  • Technion. (n.d.). Chemical Waste Management Guide. Retrieved February 13, 2026, from [Link]

  • Generic Manufacturer. (n.d.). Methanol Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved February 13, 2026, from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved February 13, 2026, from [Link]

Sources

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